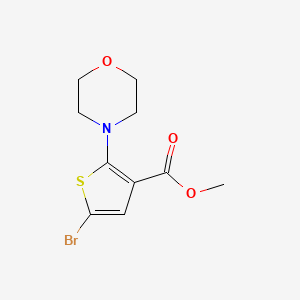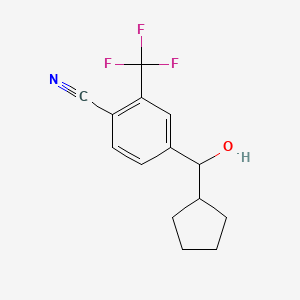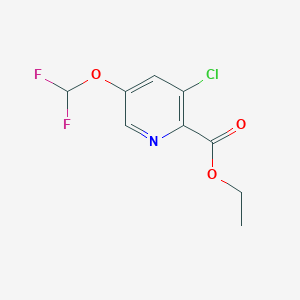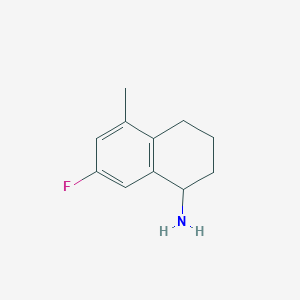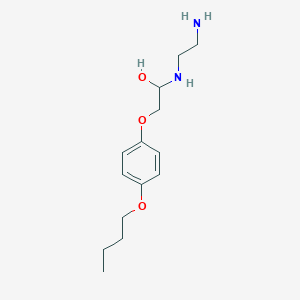
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL is a synthetic organic compound that features both amino and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL typically involves the reaction of 4-butoxyphenol with an appropriate epoxide, followed by the introduction of the aminoethyl group. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the ether or amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the synthesis of polymers or as a specialty chemical.
Wirkmechanismus
The mechanism by which 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Aminoethyl)amino)-2-(4-methoxyphenoxy)ethan-1-OL: Similar structure but with a methoxy group instead of a butoxy group.
1-((2-Aminoethyl)amino)-2-(4-ethoxyphenoxy)ethan-1-OL: Similar structure but with an ethoxy group.
Uniqueness
The uniqueness of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL lies in its specific functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C14H24N2O3 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)-2-(4-butoxyphenoxy)ethanol |
InChI |
InChI=1S/C14H24N2O3/c1-2-3-10-18-12-4-6-13(7-5-12)19-11-14(17)16-9-8-15/h4-7,14,16-17H,2-3,8-11,15H2,1H3 |
InChI-Schlüssel |
RVZVMYRXKQJCGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(NCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


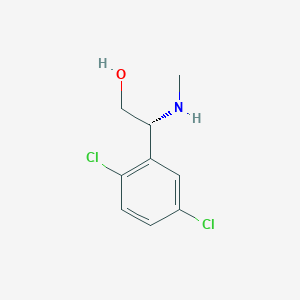
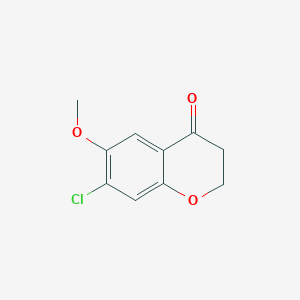


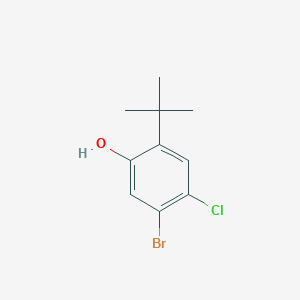


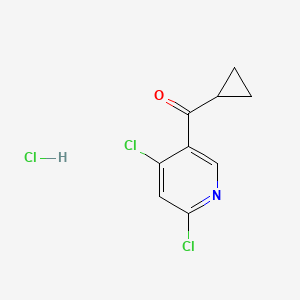
![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)

